molecular formula C9H15N3O11P2 B1622920 Cytidine 3',5'-diphosphate CAS No. 2922-94-3

Cytidine 3',5'-diphosphate

Cat. No. B1622920
CAS RN: 2922-94-3
M. Wt: 403.18 g/mol
InChI Key: MVGIITUCOOTSAP-XVFCMESISA-N
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Description

Cytidine diphosphate, abbreviated as CDP, is a nucleoside diphosphate . It is an ester of pyrophosphoric acid with the nucleoside cytidine . CDP consists of the pyrophosphate group, the pentose sugar ribose, and the nucleobase cytosine .


Synthesis Analysis

The structure of CDP was solved by the application of vector superposition techniques and difference Fourier syntheses . In an in vitro six-enzyme cascade system to generate CTP, cytidine is used as the key substrate. The final product CTP is obtained via the deamination and uridine phosphorylation pathways, relying on the irreversible reaction of cytidine triphosphate synthase to catalyze the amination of uridine triphosphate .


Molecular Structure Analysis

The molecular formula of Cytidine diphosphate is C9H15N3O11P2 . Its average mass is 403.176 Da and its mono-isotopic mass is 403.018188 Da .


Chemical Reactions Analysis

Cytidine diphosphate is commonly formed in the reaction Dolichol + Cytidine Triphosphate (CTP) ⟶ Dolichol-phosphate + CDP, which is prevalent in many biochemical pathways . In the formation of phosphatidylcholine (PC), CTP reacts with phosphocholine, via CTP:phosphocholine cytidylyltransferases, to produce CDP-choline and diphosphate .


Physical And Chemical Properties Analysis

The molar mass of Cytidine diphosphate is 403.176422 . The boiling point is predicted to be 811.1±75.0 °C and the density is predicted to be 2.35±0.1 g/cm3 .

Scientific Research Applications

2. DNA Single Strand Interaction The 2'-deoxycytidine-3',5'-diphosphate, along with other nucleotide derivatives, is a fundamental unit of DNA single strands. Understanding their properties, such as their ability to capture low-energy electrons, is crucial in predicting the behavior of DNA single strands and their potential biological implications (Gu et al., 2007).

3. Complex Formation with Metal Ions The interaction of CDP with metal ions like Cu(II) and polyamines has been studied to understand the complex formation and stability. These interactions are crucial in understanding the role of nucleotides in biological processes and their potential therapeutic applications (Gąsowska, 2005).

4. Analytical Methods Development Significant efforts have been directed towards developing analytical methods for the separation and identification of cytidine compounds, including CDP. These methods are crucial for quality control in pharmaceutical preparations and understanding the metabolism of these compounds (Shi et al., 2008; Zheng et al., 2021).

5. Novel Synthesis Methods New synthesis methods for CDP and its derivatives have been developed, with applications ranging from potential antiviral and anticancer agents to biochemical research tools (Taylor et al., 2008; Xia et al., 2016).

Safety And Hazards

When handling Cytidine diphosphate, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Dietary sources of cytidine include foods with high RNA content, such as organ meats, brewer’s yeast, as well as pyrimidine-rich foods such as beer . During digestion, RNA-rich foods are broken down into ribosyl pyrimidines (cytidine and uridine), which are absorbed intact . In humans, dietary cytidine is converted into uridine, which is probably the compound .

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O11P2/c10-5-1-2-12(9(14)11-5)8-6(13)7(23-25(18,19)20)4(22-8)3-21-24(15,16)17/h1-2,4,6-8,13H,3H2,(H2,10,11,14)(H2,15,16,17)(H2,18,19,20)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGIITUCOOTSAP-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183481
Record name Cytidine 3',5'-diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cytidine 3',5'-diphosphate

CAS RN

2922-94-3
Record name Cytidine 3',5'-diphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cytidine 3',5'-diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
JPH Verheyden, JG Moffatt - Journal of the American Chemical …, 1964 - ACS Publications
The synthesis of cytidine 2'-phosphate'-diphosphate (I), a possible intermediate in the biosynthesis of deoxycytidine, is described. Phosphorylation of cytidine with polvphosphoric acid …
Number of citations: 16 pubs.acs.org
M Kinjo, T Araiso, T Koyama - Dyes and pigments, 1998 - Elsevier
A novel fluorescent nucleotide analogue, 2′-O-anthraniloylcytidine 3′,5′-diphosphate (Ant-pCp) was synthesized from cytidine 3′,5′-diphosphate and isatoic anhydride. Using T4 …
Number of citations: 2 www.sciencedirect.com
HS Shapiro, E Chargaff - Biochimica et biophysica acta, 1957 - Elsevier
Procedures are described for the isolation from an enzymic digest of calf thymus deoxyribonucleic acid of the series of dinucleotides all comprising cytidylic acid as one of the …
Number of citations: 77 www.sciencedirect.com
TW Nilsen, PA Maroney, C Baglioni - Journal of Biological Chemistry, 1981 - Elsevier
Interferon-treated HeLa cells were incubated with [3H]uridine to label mRNA and were then exposed to the double-stranded RNA poly(inosinic acid).poly(cytidylic acid) (In.Cn). The …
Number of citations: 84 www.sciencedirect.com
AS Jones, AR Williamson, M Winkley - Carbohydrate Research, 1965 - Elsevier
Abstract Treatment of the deoxyribonucleosides, thymidine, deoxyadenosine, deoxyguanosine, and deoxycytidine with chromium trioxide-pyridine effected the oxidation of the sugar …
Number of citations: 36 www.sciencedirect.com
TW Nilsen, DL Wood, C Baglioni - Journal of Biological Chemistry, 1981 - Elsevier
We have measured the binding of highly radioactive (2'-5')pppA4-5[32P]cytidine 3',5'-diphosphate to human, mouse, and rabbit cell and tissue extracts. A binding activity for this …
Number of citations: 61 www.sciencedirect.com
MM Baklanov, IA Riazankin, AS Butorin… - Prikladnaia …, 1984 - europepmc.org
A purification techniques was developed to obtain a preparation of the bacteriophage T4 RNA-ligase (EC 6.5. 1.3) free of contaminating nuclease activities. It includes fractioning on …
Number of citations: 3 europepmc.org
T Seno, M Kobayashi, S Nishimura - … Acta (BBA)-Nucleic Acids and Protein …, 1968 - Elsevier
Purification of methionine tRNA F , methionine tRNA M1 and methionine tRNA M2 from Escherichia coli on a large scale has been achieved by the combination of three column …
Number of citations: 114 www.sciencedirect.com
L Chomicz, Ł Golon, J Rak - Physical Chemistry Chemical Physics, 2014 - pubs.rsc.org
Halogenated nucleotides belong to the group of radiosensitizers that sensitize solid tumors when incorporated into genomic DNA. Here, we consider the propensity of two isomeric …
Number of citations: 15 pubs.rsc.org
LA Heppel, PR Whitfeld, R Markham - Biochemical Journal, 1955 - ncbi.nlm.nih.gov
… (3) Treatment (g) gave cytidine3':5' diphosphate (1.0) and cytidine (1.25) which were separated by electrophoresis at pH 3X5. The deviation in the value for the molar ratio from the …
Number of citations: 156 www.ncbi.nlm.nih.gov

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